2-Phenoxybenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxybenzothioamide is an organic compound with the molecular formula C13H11NOS It is a derivative of benzothioamide, characterized by the presence of a phenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxybenzothioamide typically involves the reaction of 2-aminothiophenol with phenoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxybenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
2-Phenoxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar structural features but different functional groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of a thioamide group, leading to different reactivity and applications.
2-Phenylbenzothiazole: Similar aromatic structure but lacks the phenoxy group, affecting its chemical properties and applications.
Uniqueness
2-Phenoxybenzothioamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-phenoxybenzenecarbothioamide |
InChI |
InChI=1S/C13H11NOS/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9H,(H2,14,16) |
InChI Key |
DPALJENEQAMFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.